Polyarylate Thermal Stability vs. BPA Analogs
Polyarylates synthesized from tetramethylbisphenol A (the direct analog of 4,4'-(2-Methylpropylidene)bis(2,6-xylenol)) exhibit a pronounced reduction in thermal stability compared to those derived from unsubstituted bisphenol monomers [1]. The initial degradation temperature (Td) in nitrogen for TMBPA-based polymers is approximately 440°C, whereas phenyl-containing BPA-based polyarylates degrade at >480°C [1]. This ~40°C decrement is attributed to the steric strain and altered degradation mechanism induced by the four ortho-methyl groups [2].
≥40°C lower
| Evidence Dimension | Initial Thermal Degradation Temperature (Td) of Polyarylates |
|---|---|
| Target Compound Data | ~440°C (for polymers derived from tetramethylbisphenol A) |
| Comparator Or Baseline | >480°C (for polymers derived from 1,1-bis(4-hydroxyphenyl)-1-phenylethane, a BPA analog) |
| Quantified Difference | ≥40°C lower Td |
| Conditions | Thermogravimetric analysis (TGA) under nitrogen atmosphere |
Why This Matters
Procurement must account for this 40°C thermal stability deficit when selecting this monomer for high-temperature applications; it is unsuitable as a drop-in replacement for BPA in polymers requiring >450°C processing or service temperatures.
- [1] Synthesis and characterization of readily soluble polyarylates derived from either 1,1‐bis(4‐hydroxyphenyl)‐1‐phenylethane or tetramethylbisphenol A and aromatic diacid chlorides. (2010). Journal of Applied Polymer Science, 119(4), 2397-2406. View Source
- [2] Rivaton, A., Mailhot, B., Soulestin, J., Varghese, H., & Gardette, J. L. (2002). Influence of the chemical structure of polycarbonates on the contribution of crosslinking and chain scissions to the photothermal ageing. European Polymer Journal, 38(7), 1349-1363. View Source
